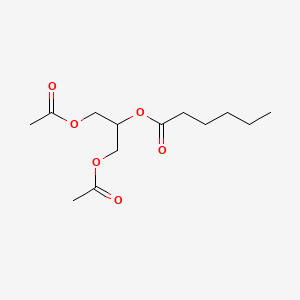

1,3-diacetyloxypropan-2-yl hexanoate

Description

1,3-Diacetyloxypropan-2-yl hexanoate is a synthetic ester compound featuring a glycerol backbone substituted with two acetyloxy groups at the 1- and 3-positions and a hexanoate ester at the 2-position. This structure confers unique physicochemical properties, including moderate polarity and lipophilicity, due to the combination of short-chain (acetyl) and medium-chain (hexanoate) acyl groups.

Properties

Molecular Formula |

C13H22O6 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

1,3-diacetyloxypropan-2-yl hexanoate |

InChI |

InChI=1S/C13H22O6/c1-4-5-6-7-13(16)19-12(8-17-10(2)14)9-18-11(3)15/h12H,4-9H2,1-3H3 |

InChI Key |

JCBPFEGUQLPQBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC(COC(=O)C)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetyloxypropan-2-yl hexanoate can be synthesized through the esterification of glycerol with acetic anhydride and hexanoic acid. The reaction typically involves the following steps:

Esterification of Glycerol: Glycerol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1,3-diacetyloxypropan-2-ol.

Esterification with Hexanoic Acid: The intermediate 1,3-diacetyloxypropan-2-ol is then reacted with hexanoic acid in the presence of a catalyst to form 1,3-diacetyloxypropan-2-yl hexanoate.

Industrial Production Methods

In industrial settings, the production of 1,3-diacetyloxypropan-2-yl hexanoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetyloxypropan-2-yl hexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, acetic acid, and hexanoic acid.

Transesterification: This compound can undergo transesterification reactions with other alcohols, leading to the exchange of ester groups.

Oxidation: Under oxidative conditions, the compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Glycerol, acetic acid, hexanoic acid.

Transesterification: New esters depending on the alcohol used.

Oxidation: Carboxylic acids derived from the oxidation of the ester groups.

Scientific Research Applications

1,3-Diacetyloxypropan-2-yl hexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential as a biochemical probe and in the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

Industry: Utilized as a plasticizer in polymer production and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-diacetyloxypropan-2-yl hexanoate involves its hydrolysis to release glycerol, acetic acid, and hexanoic acid. These products can then participate in various biochemical pathways. The compound’s ester bonds are susceptible to enzymatic hydrolysis, making it a potential prodrug that releases active compounds in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Ethyl Hexanoate: A simple ester with a hexanoic acid backbone and an ethyl alcohol moiety. Widely detected in fruits (e.g., pears, grapes) and alcoholic beverages, contributing to "fruity" notes .

- Hexyl Hexanoate: A branched ester with a hexanol moiety; observed in pear cultivars as a secondary aroma compound .

- 1,3-Diacetyloxypropan-2-yl Hexanoate: Features a glycerol core with acetyl and hexanoate groups, likely increasing molecular weight (MW: ~288 g/mol) and lipophilicity compared to ethyl hexanoate (MW: 144 g/mol) or hexyl hexanoate (MW: 200 g/mol). The acetyl groups may slow enzymatic or environmental degradation .

Volatility and Stability

- Ethyl Hexanoate: Highly volatile, with concentrations in wines and fruits ranging from 2,221 mg/L (liquors) to 840 ng·g⁻¹·FW (pears) . Its levels decline in aging yeast cultures due to metabolic consumption .

- 1,3-Diacetyloxypropan-2-yl Hexanoate: Expected to exhibit lower volatility due to higher MW and steric hindrance from acetyl groups. This could make it more persistent in formulations but less impactful as a top-note aroma compound compared to ethyl hexanoate.

Data Tables

Table 1: Key Properties of Selected Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Natural Occurrence | Concentration Range |

|---|---|---|---|---|

| Ethyl Hexanoate | 144.21 | 167–168 | Fruits, wines, liquors | 840 ng·g⁻¹·FW – 2,221 mg/L |

| Hexyl Hexanoate | 200.32 | 245–246 | Pears, floral scents | 598–1,677 ng·g⁻¹·FW (pears) |

| 1,3-Diacetyloxypropan-2-yl Hexanoate | ~288.34 | Not reported | Synthetic | Not reported |

Table 2: Analytical Parameters for Ethyl Hexanoate (Reference for Comparison)

| Technique | Retention Time (min) | LOD (µg/L) | Linear Range (µg/L) | Reference Standard Used |

|---|---|---|---|---|

| GC-MS | 8.2 | 2 | 2–500 | Commercial |

| HS-SPME | 7.9 | 1.5 | 1–200 | Synthesized |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.